Technical Monograph: Pyrimido[5,4-d]pyrimidin-4-ol
Technical Monograph: Pyrimido[5,4-d]pyrimidin-4-ol
This guide provides an in-depth technical analysis of Pyrimido[5,4-d]pyrimidin-4-ol , a privileged scaffold in medicinal chemistry known for its structural resemblance to purines and pteridines.
Core Architecture, Synthesis, and Functional Reactivity
Executive Summary
Pyrimido[5,4-d]pyrimidin-4-ol (CAS: 28285-65-6) represents a critical bicyclic heteroaromatic system in drug discovery. Structurally isomeric to pteridines (pyrimido[4,5-b]pyrazines) and purines, this scaffold is extensively utilized as an ATP-mimetic pharmacophore. While nomenclaturally defined as an "ol" (alcohol), its chemical behavior is dominated by its tautomeric "one" (lactam) form, pyrimido[5,4-d]pyrimidin-4(3H)-one .
This guide details the physicochemical constraints, validated synthetic pathways, and reactivity profiles necessary for utilizing this core in high-affinity kinase inhibitor and antimicrobial designs.
Structural Chemistry & Tautomerism
Understanding the tautomeric equilibrium is prerequisite to any experimental design involving this scaffold.
The Lactam-Lactim Equilibrium
In the solid state and in polar aprotic solvents (DMSO, DMF), the molecule exists predominantly as the 4-oxo (lactam) tautomer. This preference is driven by:
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Amide Resonance: The significant resonance stabilization energy of the N(3)-C(4)=O amide-like linkage.
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Dipolar Stabilization: The large dipole moment of the carbonyl group favors the oxo form in polar media.
However, the "4-ol" nomenclature persists because the hydroxyl group becomes the reactive species under specific conditions (e.g., activation by POCl₃).
Diagram 1: Tautomeric Equilibrium & Numbering
The following diagram illustrates the proton shift between N3 and the C4-oxygen, defining the reactive centers.
Caption: Equilibrium favors the 4-oxo form (left). The 4-ol form (right) is trapped during electrophilic activation.
Physicochemical Profile
The following data consolidates experimental and predicted properties essential for handling the material in a laboratory setting.
| Property | Value / Description | Experimental Implication |
| Molecular Formula | C₆H₄N₄O | Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery). |
| Molecular Weight | 148.12 g/mol | High ligand efficiency potential. |
| Solubility (Water) | < 0.1 mg/mL (Poor) | Requires solubilizing tails (e.g., morpholine) for biological assays. |
| Solubility (Organic) | DMSO, DMF (Good); MeOH (Moderate) | Stock solutions should be prepared in 100% DMSO. |
| pKa (Calculated) | ~7.5 (Acidic N-H) | The N3 proton is acidic; deprotonation facilitates N-alkylation. |
| Melting Point | > 260 °C (Decomp.)[1] | Indicates strong intermolecular H-bonding/stacking (π-π interactions). |
| UV/Vis Max | ~260-280 nm | Strong absorption due to extended conjugation; interferes with some colorimetric assays. |
Validated Synthetic Methodology
To ensure reproducibility, we focus on the Niementowski-type condensation and Formamide Cyclization . These routes are self-validating because the formation of the fused system precipitates out of the reaction mixture, driving the equilibrium forward.
Route A: The Formamide Cyclization (Primary Protocol)
This is the most robust method for generating the unsubstituted core.
Precursor: 4-Amino-5-pyrimidinecarboxamide (or 4-amino-5-cyanopyrimidine). Reagent: Formamide (acts as both solvent and C1 source).
Step-by-Step Protocol:
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Setup: Charge a round-bottom flask with 4-amino-5-pyrimidinecarboxamide (1.0 eq).
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Reagent Addition: Add excess Formamide (10-15 volumes).
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Thermal Activation: Heat the mixture to 180–190 °C (Reflux). Note: High temperature is critical to overcome the energy barrier for the second ring closure.
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Monitoring: Reaction typically completes in 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS (Target Mass: 149 [M+H]⁺).
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Isolation: Cool the mixture to room temperature. The product will precipitate as a beige/brown solid.
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Purification: Filter the solid. Wash extensively with water (to remove formamide) and then cold ethanol. Recrystallization from DMF/Water may be required for analytical purity.
Diagram 2: Synthetic Pathway
Caption: Thermal cyclization of aminopyrimidine precursors in formamide yields the fused core.
Functional Reactivity & Derivatization
The "4-ol" core is rarely the final drug; it is a scaffold. The primary transformation is the conversion of the C4-oxygen to a leaving group (Cl), enabling SₙAr reactions.
Mechanism: Deoxychlorination
Reagents: POCl₃ (Phosphorus Oxychloride) + PCl₅ (optional booster) + Diethylaniline (Base catalyst).
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Activation: The lone pair on N3 pushes electron density to the carbonyl oxygen, which attacks the Phosphorus of POCl₃.
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Elimination: A chloride ion attacks C4, displacing the phosphorodichloridate group, restoring aromaticity.
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Product: 4-Chloropyrimido[5,4-d]pyrimidine .
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Critical Warning: The chloro-derivative is highly reactive and hydrolytically unstable. It should be used immediately or stored under argon at -20°C.
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SₙAr Displacement (Library Generation)
The C4-Cl position is highly electrophilic due to the electron-withdrawing nature of the four nitrogen atoms in the ring system.
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Nucleophiles: Primary/Secondary amines, anilines, alkoxides.
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Conditions: Mild base (TEA/DIPEA) in DCM or THF at 0°C to RT.
Diagram 3: Reactivity & SAR Workflow
Caption: Conversion of the 4-OH to 4-Cl enables rapid diversification via Nucleophilic Aromatic Substitution.
Biological Context & Applications
The pyrimido[5,4-d]pyrimidine core is a bioisostere of the purine nucleus found in ATP. This structural homology is the driver for its primary biological applications.
Kinase Inhibition (ATP Competitive)
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Mechanism: The N1 and N3 atoms (and the C4 substituent) mimic the Adenine base of ATP, forming hydrogen bonds with the "hinge region" of kinase enzymes (e.g., EGFR, tyrosine kinases).
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Key Insight: Substitution at the C4 position with an aniline moiety often confers selectivity and potency (analogous to Gefitinib/Erlotinib structures).
Antitubercular Activity
Recent studies have highlighted 4-substituted pyrimido[5,4-d]pyrimidines as potent inhibitors of Mycobacterium tuberculosis (strain H37Rv).[2]
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SAR Feature: Substituents at N-3 and C-8 are critical for modulating lipophilicity and cell wall penetration.
Antiparasitic Agents
Derivatives have shown low micromolar activity against Trypanosoma brucei (Sleeping Sickness) and Leishmania infantum.[3][4]
References
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Synthesis and Evaluation of Antitubercular Agents: Title: Synthesis and in vitro evaluation of substituted pyrimido[5,4-d]pyrimidines as a novel class of anti-Mycobacterium tuberculosis agents.[2] Source: European Journal of Medicinal Chemistry (via PubMed). URL:[Link]
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Antiparasitic Activity & Scaffold Design: Title: Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents.[3][4] Source: ACS Medicinal Chemistry Letters.[3] URL:[Link]
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General Chemical Data & CAS Verification: Title: Pyrimido[5,4-d]pyrimidine | C6H4N4 | CID 21948654.[5] Source: PubChem.[5][6] URL:[Link]
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Neuroprotective & Antioxidant Derivatives: Title: Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective Properties. Source: MDPI (Molecules). URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and in vitro evaluation of substituted pyrimido[5,4-d]pyrimidines as a novel class of anti-Mycobacterium tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimido[5,4- d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimido(5,4-d)pyrimidine | C6H4N4 | CID 21948654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemwhat.com [chemwhat.com]
